2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of fluorophenyl, octahydroquinolin, and cycloheptathiophene moieties
Preparation Methods
The synthesis of 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE involves multiple steps, typically starting with the preparation of the core structures followed by their functionalization.
-
Synthetic Routes
Thiophene Derivatives: The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods provide a versatile approach to constructing the thiophene ring system.
Quinoline Derivatives: Quinoline derivatives can be synthesized through various methods, including the Skraup synthesis and Friedländer synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds.
-
Reaction Conditions
- The synthesis of the target compound may require specific conditions such as the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired reactions proceed efficiently.
-
Industrial Production Methods
- Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
-
Substitution
- The compound can undergo substitution reactions, particularly on the fluorophenyl ring, using electrophilic or nucleophilic reagents.
-
Common Reagents and Conditions
- Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, often requiring specific solvents and temperatures.
-
Major Products
- The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
-
Chemistry
- The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
-
Biology
- It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
-
Medicine
- The compound has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
-
Industry
- In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
-
Pathways Involved
- The pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Similar compounds include other thiophene derivatives, quinoline derivatives, and fluorophenyl-containing compounds.
-
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c26-16-11-9-15(10-12-16)18-13-23(30)28(20-6-4-7-21(29)24(18)20)25-19(14-27)17-5-2-1-3-8-22(17)31-25/h9-12,18H,1-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDRSPJWKJWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(CC3=O)C5=CC=C(C=C5)F)C(=O)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.